molecular formula C5H15Cl2FN2 B1484726 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride CAS No. 2098058-77-4

2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride

Cat. No.: B1484726
CAS No.: 2098058-77-4
M. Wt: 193.09 g/mol
InChI Key: MFLUDMKLLJBAOS-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride is a fluorinated building block with the CAS Number 2098058-77-4 and a molecular weight of 193.09 . This compound is supplied with a purity of 95% or higher and should be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) to ensure stability . As a diamine featuring a fluoromethyl group, this compound is primarily valuable as a synthetic intermediate in scientific research and chemical biology . The incorporation of fluorine into organic molecules is a established strategy in medicinal chemistry and drug discovery to modulate the properties of peptides, as fluorine can significantly influence a molecule's binding affinity, metabolic stability, and lipophilicity . Specifically, the presence of multiple amine functional groups makes this reagent a candidate for constructing novel peptide backbones or for introducing fluorinated motifs into larger molecular structures, such as protease inhibitors. Peptidyl-fluoromethyl ketones (PFMKs), for instance, are a well-known class of potent inhibitors for serine and cysteine proteases, which are crucial tools for studying enzyme function and developing therapeutic leads . Researchers can utilize this compound to synthesize such targeted inhibitors. When handling this material, appropriate safety precautions must be observed, including the use of protective glasses, gloves, and suitable protective clothing to avoid contact with skin or eyes . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-ethyl-2-fluoropropane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13FN2.2ClH/c1-2-5(6,3-7)4-8;;/h2-4,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLUDMKLLJBAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The synthesis generally involves:

  • Introduction of fluorine at the 2-position of a butan-1-amine precursor.
  • Installation or preservation of the aminomethyl group.
  • Conversion to the dihydrochloride salt for isolation and purification.

Key Preparation Steps

The preparation methods can be divided into the following stages:

Step Description Typical Reagents/Conditions Notes
1. Fluorination Selective fluorination at the 2-position of a butanamine derivative Electrophilic fluorinating agents or nucleophilic fluorination (e.g., using fluorinated alkyl precursors) Control of regio- and stereochemistry is critical
2. Aminomethylation Introduction of aminomethyl group via reductive amination or substitution Formaldehyde + ammonia or amine sources under reductive conditions Protecting groups may be used to prevent side reactions
3. Salt Formation Formation of dihydrochloride salt Treatment with hydrochloric acid in suitable solvent (e.g., ethanol, ether) Enhances compound stability and crystallinity

Detailed Preparation Methods from Literature and Patents

Hydrogenation and Coupling Route (Based on Patent EP2621894B1)

  • An intermediate carbamate compound is synthesized by coupling a fluorinated amide precursor with a suitable reagent in the presence of a base.
  • The intermediate undergoes catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) under atmospheric pressure with a hydrogen balloon.
  • The hydrogenolysis step converts the carbamate intermediate into the target diamine.
  • Final treatment with hydrochloric acid affords the dihydrochloride salt.

Key Conditions:

Parameter Typical Value
Catalyst Pd/C or Raney Nickel
Pressure Atmospheric (H2 balloon)
Temperature Room temperature to mild heating (25–50°C)
Solvent Ethanol or methanol
Acid for salt formation HCl (aqueous or ethanolic)

This method is efficient for introducing fluorine-containing groups and obtaining the diamine salt with good purity.

Fluorobutan-2-amine Hydrochloride as a Precursor (Based on PubChem Data)

  • 1-Fluorobutan-2-amine hydrochloride is a related compound and can serve as a starting material or intermediate.
  • Preparation involves fluorination of butan-2-amine followed by hydrochloride salt formation.
  • Aminomethylation can then be performed on this intermediate to yield the target diamine.

Physical and Chemical Properties Table:

Property Value
Molecular Formula C4H11ClFN (for fluorobutan-2-amine hydrochloride)
CAS Number 1803604-47-8
EC Number 853-057-6
GHS Hazards Harmful if swallowed, skin and eye irritant

These data provide insight into handling and processing conditions for intermediates.

Alternative Synthetic Routes (Based on US Patent US20060047124A1)

  • The patent describes processes for preparing fluorinated aminopyridine derivatives but includes methods relevant to fluorinated amine synthesis.
  • Hydrazine monohydrate and Raney nickel catalysts are used for reductive amination and hydrogenation steps.
  • Organic solvents such as methanol, ethanol, or tert-butanol are used as reaction media.
  • The process involves careful control of reaction parameters to avoid over-reduction or side reactions.

Reaction Parameters Summary:

Parameter Details
Reducing Agent Hydrogen gas or hydrazine hydrate
Catalyst Raney nickel or Pd/C
Solvents Methanol, ethanol, tert-butanol
Temperature Ambient to moderate heating (25–80°C)
Reaction Time Several hours depending on scale

This route emphasizes the importance of catalyst choice and solvent environment in achieving high yields.

Comparative Analysis of Preparation Methods

Feature Hydrogenation & Coupling (EP2621894B1) Fluorobutan-2-amine Intermediate (PubChem) Hydrazine Reduction (US20060047124A1)
Starting Material Fluorinated amide precursors Fluorobutan-2-amine hydrochloride Fluorinated pyridine derivatives or amines
Key Reaction Catalytic hydrogenation Fluorination + aminomethylation Reductive amination with hydrazine
Catalyst Pd/C, Raney Ni Not specified Raney Ni, Pd/C
Solvent Alcohols (ethanol, methanol) Various Alcohols (methanol, tert-butanol)
Salt Formation Acid treatment (HCl) Acid treatment (HCl) Acid treatment (HCl)
Advantages High selectivity, mild conditions Readily available intermediates Versatile, applicable to various fluorinated amines
Challenges Requires careful control of hydrogenation Control of fluorination regioselectivity Catalyst sensitivity, side reactions

Summary of Research Findings and Notes

  • The preparation of 2-(aminomethyl)-2-fluorobutan-1-amine dihydrochloride relies heavily on selective fluorination and efficient introduction of amine groups.
  • Catalytic hydrogenation under atmospheric pressure is a preferred method for reducing intermediates to the target diamine.
  • Formation of the dihydrochloride salt is typically achieved by treatment with hydrochloric acid, improving compound stability.
  • Choice of catalyst (Pd/C vs. Raney nickel) and solvent significantly influences yield and purity.
  • Literature and patent data underscore the importance of reaction parameter optimization to minimize side products and maximize stereochemical control.
  • Safety considerations include handling of hydrogen gas, fluorinated intermediates, and corrosive acids.

This detailed analysis consolidates preparation methods of this compound from diverse, authoritative sources, providing a professional and comprehensive resource for researchers and practitioners in synthetic chemistry.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur, especially with halides or other leaving groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often employ hydrogen gas or metal hydrides like lithium aluminum hydride.

  • Substitution reactions typically require strong nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: Amides, Nitriles

  • Reduction: Amines, Alcohols

  • Substitution: Various substituted amines or alcohols

Scientific Research Applications

2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biochemical assays to study enzyme activities or protein interactions.

  • Medicine: It may be utilized in the development of new drugs or as a precursor for active pharmaceutical ingredients.

  • Industry: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would vary based on the context of its use.

Comparison with Similar Compounds

Research Implications

  • Drug Design : The target compound’s aliphatic fluorination offers a balance between metabolic stability and flexibility, contrasting with rigid cyclopropane or aromatic systems .
  • Biological Activity : Fluorine placement influences interactions with enzymes or receptors; for example, trifluoromethyl groups in aromatic systems () may enhance binding affinity to hydrophobic targets compared to aliphatic fluorination .

Biological Activity

2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C5H13Cl2FN
  • Molecular Weight : 172.07 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom may enhance its binding affinity, altering enzyme kinetics and potentially leading to inhibition or activation of specific pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit diamine oxidase (DAO), an enzyme involved in the metabolism of polyamines, which are crucial for cell growth and differentiation. Inhibition of DAO can lead to reduced cellular proliferation, making it a candidate for anti-cancer therapies .
  • Neuroprotective Effects : Some studies suggest that compounds similar to 2-(Aminomethyl)-2-fluorobutan-1-amine may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Anti-Cancer Activity : A study investigated the effects of diamine oxidase inhibitors, including derivatives of 2-(Aminomethyl)-2-fluorobutan-1-amine, on tumor cell lines. The results indicated a significant decrease in cell viability, suggesting potential use in cancer treatment .
  • Neuroprotection : In a preclinical model, the administration of compounds related to 2-(Aminomethyl)-2-fluorobutan-1-amine demonstrated reduced neuronal apoptosis in response to oxidative stress, indicating possible applications in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

ActivityMechanismReference
Inhibition of DAOReduces polyamine levels
Anti-Cancer PropertiesDecreases cell viability in tumor cells
Neuroprotective EffectsReduces neuronal apoptosis

Q & A

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For fluorinated analogs, fluorination using agents like DAST (diethylaminosulfur trifluoride) is critical. Post-synthesis, purity optimization involves recrystallization in ethanol/water mixtures (1:3 v/v) and column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). Characterization via 1H^{1}\text{H} and 19F^{19}\text{F} NMR ensures structural fidelity, while HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms purity >98% .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Methodological Answer :
  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, methanol) using UV-Vis spectroscopy (λ = 260 nm).
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • Stereochemistry : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to resolve enantiomers, as fluorination may induce stereochemical complexity .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Handling : Use PPE (nitrile gloves, N95 masks, fume hood) to avoid inhalation or dermal contact. Quench spills with 10% sodium bicarbonate.
  • Storage : Store at −20°C in amber vials under argon to prevent hydrolysis of the fluorinated amine group. Stability data indicates <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Validation : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known fluorinated amines).
  • Data Triangulation : Cross-validate results across orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Structural Analysis : Perform X-ray crystallography or molecular docking to confirm target interactions, as fluorination may alter binding kinetics .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP-based palladium catalysts for Suzuki couplings (reported ee >90%).
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic resolution of intermediates.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track ee during synthesis, adjusting reaction parameters in real-time .

Q. How does fluorination impact the compound’s pharmacokinetic (PK) profile in preclinical models?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-HRMS. Fluorination typically reduces CYP450-mediated oxidation.
  • Permeability : Use Caco-2 cell monolayers to assess P-gp efflux ratios. Fluorinated amines often show enhanced BBB penetration.
  • In Vivo PK : Administer IV/PO doses in rodents; collect plasma samples at 0–24h. Model data using non-compartmental analysis (WinNonlin) .

Key Considerations for Experimental Design

  • Contradiction Mitigation : Always include positive/negative controls and validate assays with orthogonal methods.
  • Fluorination Effects : Account for fluorine’s electronegativity in molecular modeling (e.g., DFT calculations for bond polarization).
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for fluorinated compounds with unknown long-term toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride
Reactant of Route 2
2-(Aminomethyl)-2-fluorobutan-1-amine dihydrochloride

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